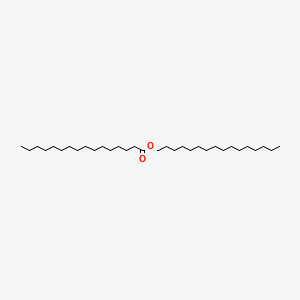![molecular formula C23H27Cl2N3O5 B10822400 (3R,3aR,6aR)-2-[2-(2,4-dichlorophenoxy)acetyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822400.png)
(3R,3aR,6aR)-2-[2-(2,4-dichlorophenoxy)acetyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-30 is a compound known for its role as a SARS-CoV-2 protease inhibitor. It has shown significant efficacy in reducing lung viral loads and lesions in transgenic mouse models of SARS-CoV-2 infection . The compound has a molecular weight of 496.38 and a molecular formula of C23H27Cl2N3O5 .
Preparation Methods
The synthesis of MI-30 involves a series of chemical reactions that are typically carried out under controlled laboratory conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that MI-30 is a customized synthesis product, indicating that it requires specialized synthesis technology and capabilities .
Chemical Reactions Analysis
MI-30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MI-30 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of protease inhibitors.
Biology: Employed in the investigation of viral replication mechanisms.
Medicine: Explored for its potential therapeutic effects in treating COVID-19.
Industry: Utilized in the development of antiviral drugs and treatments .
Mechanism of Action
MI-30 exerts its effects by inhibiting the SARS-CoV-2 protease enzyme. This enzyme is crucial for the replication of the virus. By binding to the active site of the protease, MI-30 prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets and pathways involved include the SARS-CoV-2 3C-like protease (3CLpro) and related signaling pathways .
Comparison with Similar Compounds
MI-30 is unique in its high potency as a SARS-CoV-2 protease inhibitor with an IC50 value of 17.2 nM . Similar compounds include:
Methylisothiazolinone: An organic compound used as a biocide in personal care products.
Methylchloroisothiazolinone: Another biocide used in various industrial applications.
These compounds share some structural similarities but differ significantly in their applications and mechanisms of action.
Properties
Molecular Formula |
C23H27Cl2N3O5 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(3R,3aR,6aR)-2-[2-(2,4-dichlorophenoxy)acetyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H27Cl2N3O5/c24-15-4-5-19(18(25)9-15)33-12-20(30)28-10-14-2-1-3-17(14)21(28)23(32)27-16(11-29)8-13-6-7-26-22(13)31/h4-5,9,11,13-14,16-17,21H,1-3,6-8,10,12H2,(H,26,31)(H,27,32)/t13-,14-,16-,17+,21+/m0/s1 |
InChI Key |
HKJKOHDJUKCNRG-IEBLYUSBSA-N |
Isomeric SMILES |
C1C[C@H]2CN([C@H]([C@@H]2C1)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C=O)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CC2CN(C(C2C1)C(=O)NC(CC3CCNC3=O)C=O)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)

![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol](/img/structure/B10822325.png)


![(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B10822351.png)
![4-[4-(1-Methoxypiperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B10822353.png)
![7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide](/img/structure/B10822360.png)
![1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine](/img/structure/B10822373.png)
![1-Amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10822394.png)
![(3S,3aS,6aR)-2-[3-(3,5-difluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822408.png)
![(1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10822422.png)
